![molecular formula C16H15NO4S B2537162 3-[Phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid CAS No. 750613-84-4](/img/structure/B2537162.png)

3-[Phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

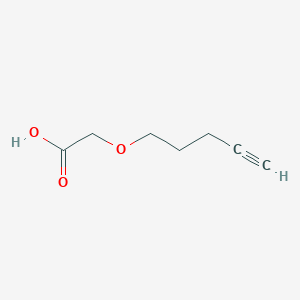

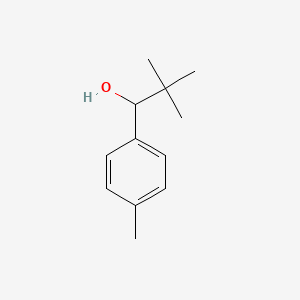

3-[Phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid is a chemical compound with the CAS Number: 750613-84-4 . It has a molecular weight of 317.37 . The IUPAC name for this compound is 3-[(allylanilino)sulfonyl]benzoic acid . It is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for 3-[Phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid is1S/C16H15NO4S/c1-2-11-17(14-8-4-3-5-9-14)22(20,21)15-10-6-7-13(12-15)16(18)19/h2-10,12H,1,11H2,(H,18,19) . This code provides a specific description of the molecule’s structure.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Catalysis

3-[Phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid and its derivatives play a significant role in chemical synthesis and catalysis. For instance, sulfamoylbenzoic acids, containing both benzoic acid and sulphonamide moieties, are synthesized through specific strategies involving sulphonation, oxidation, and reaction with dialkyl amine. These compounds serve as precursors for various chemical transformations due to their reactivity and structural diversity. Notably, the synthesis methodology can be adapted for creating a wide range of dialkylsulphamylbenzoic acids, showcasing the versatility of these compounds in synthetic chemistry (Ashnagar, Naseri, & Naderi, 2016).

Environmental and Industrial Applications

Benzoic acid and its derivatives, including sulfamoyl benzoic acid compounds, are extensively used due to their antibacterial and antifungal properties. These compounds find applications in preserving food, cosmetics, and pharmaceutical products. Their widespread use and natural occurrence in various environmental matrices highlight their importance in both industrial applications and environmental safety. The review by del Olmo, Calzada, and Nuñez (2017) discusses the uses, exposure, and controversy surrounding these compounds, emphasizing their significance in daily life and industrial practices (del Olmo, Calzada, & Nuñez, 2017).

Pharmaceutical Research

In the realm of pharmaceutical research, the metabolism and enzyme interactions of novel antidepressants have been studied, highlighting the oxidative metabolism involving compounds structurally related to 3-[Phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid. These studies provide insights into the metabolic pathways and the role of specific enzymes in the biotransformation of therapeutic compounds. This knowledge is crucial for the development of drugs with improved efficacy and safety profiles (Hvenegaard, Bang-Andersen, Pedersen, Jørgensen, Püschl, & Dalgaard, 2012).

Plant Science and Agriculture

The role of benzoic acid derivatives in plant science, particularly in inducing multiple stress tolerance in plants, has been explored. These compounds, including sulfosalicylic acid and methyl salicylic acid, have been effective in inducing tolerance to various environmental stresses. This research suggests potential agricultural applications, where such compounds could be used to enhance crop resilience against climate variability (Senaratna, Merritt, Dixon, Bunn, Touchell, & Sivasithamparam, 2004).

Safety and Hazards

Eigenschaften

IUPAC Name |

3-[phenyl(prop-2-enyl)sulfamoyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO4S/c1-2-11-17(14-8-4-3-5-9-14)22(20,21)15-10-6-7-13(12-15)16(18)19/h2-10,12H,1,11H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOCXDNHATGXDNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[Phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-[(5-methylthiophen-2-yl)methyl]pyridine-4-carboxamide](/img/structure/B2537080.png)

![Methyl 1-[benzyl(methyl)sulfamoyl]piperidine-4-carboxylate](/img/structure/B2537082.png)

![3-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzonitrile](/img/structure/B2537084.png)

![2-(4-nitrophenyl)[1,3]oxazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B2537086.png)

![2-(7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2537092.png)

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-4-(ethylthio)benzamide](/img/structure/B2537094.png)

![[4-bromo-3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2537099.png)